7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridines: These compounds share a similar triazolopyrimidine core but differ in their substituents and biological activities.
[1,2,4]Triazolo[1,5-a]pyridines: Another class of related compounds with variations in their chemical structure and pharmacological properties.
Uniqueness
7-(4-Methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H15N5O |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
7-(4-methylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C11H15N5O/c1-8-2-4-15(5-3-8)9-6-10-13-14-11(17)16(10)7-12-9/h6-8H,2-5H2,1H3,(H,14,17) |
InChI Key |
FOYPLUCOAZQUCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC3=NNC(=O)N3C=N2 |
Origin of Product |
United States |
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